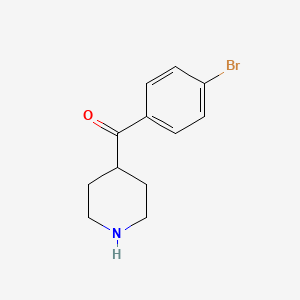

(4-Bromophenyl)(piperidin-4-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVAKSNKROARJQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00525107 | |

| Record name | (4-Bromophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00525107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746550-66-3 | |

| Record name | (4-Bromophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00525107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (4-Bromophenyl)(piperidin-4-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromophenyl)(piperidin-4-yl)methanone is a chemical compound that holds significant interest within the fields of medicinal chemistry and drug discovery. Its core structure, featuring a bromophenyl group linked to a piperidine ring via a ketone, makes it a versatile scaffold for the synthesis of a variety of derivatives with potential therapeutic applications. The piperidine moiety is a common feature in many centrally active drugs, and the bromophenyl group offers a site for further chemical modification. Understanding the fundamental physicochemical properties of this core molecule is paramount for any researcher aiming to utilize it in the design and development of new chemical entities. These properties govern a molecule's behavior from the benchtop to biological systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the key physicochemical characteristics of this compound and its commonly available hydrochloride salt, offering both theoretical insights and practical experimental protocols.

Chemical Identity and Structure

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 4-(4-Bromobenzoyl)piperidine | - |

| Molecular Formula | C₁₂H₁₄BrNO | [1] |

| Molecular Weight | 268.15 g/mol | [1] |

| CAS Number (HCl Salt) | 64671-00-7 | [2] |

| Molecular Formula (HCl Salt) | C₁₂H₁₅BrClNO | [2] |

| Molecular Weight (HCl Salt) | 304.61 g/mol | [2] |

Melting Point

The melting point of a compound is a critical physical property that provides a preliminary indication of its purity. A sharp melting point range is characteristic of a pure crystalline solid, while impurities tend to broaden and depress the melting range.[3] In the context of drug development, the melting point can influence formulation strategies, such as milling and tablet compression, and can be an early indicator of solid-state stability.[4]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard method for determining the melting point of a solid compound using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, grind a small amount of the sample into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

For a more accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C/min.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). This range is the melting point of the compound.

Solubility

Aqueous solubility is a crucial physicochemical property that significantly impacts a drug's bioavailability.[2] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Poor aqueous solubility can lead to low and variable bioavailability, hindering the development of a promising drug candidate. Therefore, assessing solubility early in the drug discovery process is essential.[5]

Experimental Protocol: Kinetic Solubility Assay by Nephelometry

This high-throughput method provides a rapid assessment of a compound's tendency to precipitate from a solution, which is a practical measure of its kinetic solubility.

Materials:

-

This compound sample

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates

-

Nephelometer (plate reader with light scattering detection)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a new 96-well plate containing PBS (pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to occur.

-

Measurement: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed compared to a blank control.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ADME properties.[6] It influences a drug's ability to cross cell membranes, bind to plasma proteins, and interact with its target receptor. An optimal LogP value is often a balance; while sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and increased metabolic clearance.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most reliable method for determining the LogP of a compound.

Materials:

-

This compound sample

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Preparation of Saturated Solvents: Vigorously mix equal volumes of n-octanol and water for a sufficient time (e.g., 24 hours) to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in one of the pre-saturated phases (usually the one in which it is more soluble).

-

Partitioning: Add a known volume of the second pre-saturated phase to the solution from step 2 in a separatory funnel or centrifuge tube.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ( [Compound]octanol / [Compound]water )

A predicted XLogP3 value for the positional isomer, (4-Bromophenyl)-piperidin-2-ylmethanone, is 2.8, suggesting that the target compound is moderately lipophilic.[1]

Ionization Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound. The piperidine nitrogen in this compound is basic and will be protonated at physiological pH. The ionization state of a drug molecule significantly affects its solubility, permeability, and interaction with its biological target. Knowing the pKa is crucial for understanding how a drug will behave in different pH environments of the body, such as the stomach and intestines.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a classic and accurate method for determining the pKa of a compound.

Materials:

-

This compound sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water (with a co-solvent like methanol or ethanol if the compound has low water solubility)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a specific volume of deionized water (or a water/co-solvent mixture).

-

Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Titration: Slowly add the standardized HCl solution from a burette in small increments, recording the pH after each addition.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve. For a basic compound, the pKa corresponds to the pH at which half of the compound is protonated. This is the midpoint of the steepest part of the titration curve.

Synthesis Outline

A plausible synthetic route to this compound hydrochloride involves a Friedel-Crafts acylation reaction.

Sources

- 1. (4-Bromophenyl)-piperidin-2-ylmethanone | C12H14BrNO | CID 24261085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 64671-00-7|(4-Bromophenyl)(4-piperidyl)methanone Hydrochloride|BLD Pharm [bldpharm.com]

- 3. 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;piperidin-1-yl(quinoxalin-6-yl)methanone | C35H38ClFN4O3 | CID 9830472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-モルホリノピペリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS#:1830972-95-6 | (4-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride | Chemsrc [chemsrc.com]

- 6. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Spectral Analysis of (4-Bromophenyl)(piperidin-4-yl)methanone

Introduction: The Imperative of Structural Verification in Drug Discovery

In the landscape of modern drug development and medicinal chemistry, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. (4-Bromophenyl)(piperidin-4-yl)methanone, a molecule featuring a brominated aromatic ring and a piperidine core, represents a scaffold of significant interest in the synthesis of pharmacologically active compounds. Its utility in research and development hinges on the precise characterization of its chemical identity and purity, a task for which spectroscopic methods are indispensable.

This technical guide provides a comprehensive overview of the expected spectral data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS). As no complete experimental dataset for this specific molecule is readily available in public databases, this document serves as a predictive guide based on established spectroscopic principles and data from analogous structures. We will delve into the causality behind experimental choices and the logic of spectral interpretation, equipping researchers with the foundational knowledge to analyze this molecule and others of its class.

Molecular Structure and Atom Numbering

A clear numbering system is essential for unambiguous spectral assignment. The structure of this compound is presented below with IUPAC-consistent numbering for the subsequent discussion of NMR and MS data.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their connectivity within a molecule. This is achieved by analyzing the chemical shift, integration, and signal splitting (multiplicity).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the protons on the piperidine ring, and the amine proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| H-2', H-6' | ~ 7.7 - 7.8 | Doublet (d) | 2H | Ortho to the electron-withdrawing carbonyl group, resulting in deshielding. |

| H-3', H-5' | ~ 7.6 - 7.7 | Doublet (d) | 2H | Ortho to the bromine atom. |

| H-2eq, H-6eq | ~ 3.0 - 3.2 | Multiplet (m) | 2H | Equatorial protons on carbons adjacent to the nitrogen. |

| H-4 | ~ 2.8 - 3.0 | Multiplet (m) | 1H | Methine proton at the point of attachment to the carbonyl group. |

| H-2ax, H-6ax | ~ 2.6 - 2.8 | Multiplet (m) | 2H | Axial protons on carbons adjacent to the nitrogen. |

| H-3eq, H-5eq | ~ 1.8 - 2.0 | Multiplet (m) | 2H | Equatorial protons beta to the nitrogen. |

| H-3ax, H-5ax | ~ 1.6 - 1.8 | Multiplet (m) | 2H | Axial protons beta to the nitrogen. |

| N-H | ~ 1.5 - 2.5 | Broad singlet (br s) | 1H | Exchangeable proton; its chemical shift can vary with concentration and solvent. |

Note: Chemical shifts are predicted for CDCl₃ as the solvent. The exact values can vary based on solvent and concentration.

Interpretation of Predicted Data:

-

Aromatic Region: The 4-substituted pattern on the benzene ring simplifies the spectrum into two distinct doublets, characteristic of an AA'BB' system. The protons ortho to the carbonyl group (H-2', H-6') are expected to be further downfield due to the strong deshielding effect of the carbonyl.

-

Piperidine Ring: The piperidine ring protons exist in a complex environment. The protons on the carbons adjacent to the nitrogen (C-2 and C-6) are deshielded compared to those further away (C-3 and C-5)[1][2]. Due to the chair conformation of the piperidine ring, axial and equatorial protons are chemically non-equivalent and will exhibit different chemical shifts and coupling constants[3].

-

Coupling Constants: The ortho-coupling (³J) for the aromatic protons is typically in the range of 7-9 Hz. For the piperidine ring, geminal couplings (²J) are around 12-14 Hz, while axial-axial (³J_ax,ax) couplings are large (10-13 Hz), and axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are smaller (2-5 Hz)[4].

Experimental Protocol for ¹H NMR Acquisition

A robust and reproducible protocol is critical for obtaining high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's receiver coils (typically around 4-5 cm).

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high resolution and sharp peaks. This is often an automated process on modern spectrometers[5].

-

Tune and match the probe for the ¹H frequency to ensure maximum signal sensitivity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include:

-

Pulse Angle: Typically a 30° or 45° pulse is used to allow for a shorter relaxation delay.

-

Spectral Width: Set to encompass all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Integrate the signals and analyze the multiplicities.

-

Caption: Workflow for ¹H NMR spectral analysis.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. In broadband-decoupled spectra, each unique carbon atom typically gives a single peak, simplifying the spectrum.

Predicted ¹³C NMR Spectrum

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O | ~ 195 - 205 | The carbonyl carbon is highly deshielded and appears significantly downfield[6]. |

| C-1' | ~ 135 - 140 | Quaternary aromatic carbon attached to the carbonyl group. |

| C-4' | ~ 128 - 132 | Aromatic carbon attached to bromine (ipso-carbon). |

| C-2', C-6' | ~ 130 - 132 | Aromatic carbons ortho to the carbonyl group. |

| C-3', C-5' | ~ 132 - 134 | Aromatic carbons meta to the carbonyl group. |

| C-2, C-6 | ~ 45 - 50 | Carbons adjacent to the nitrogen in the piperidine ring[7]. |

| C-4 | ~ 40 - 45 | Methine carbon of the piperidine ring. |

| C-3, C-5 | ~ 28 - 32 | Carbons beta to the nitrogen in the piperidine ring. |

Note: Chemical shifts are predicted for CDCl₃ as the solvent.

Interpretation of Predicted Data:

-

Carbonyl Carbon: The ketone carbonyl carbon is expected to have the largest chemical shift, typically appearing above 195 ppm[8].

-

Aromatic Carbons: Four signals are expected for the six aromatic carbons due to symmetry. The chemical shifts are influenced by the electron-withdrawing carbonyl group and the bromine substituent[9].

-

Piperidine Carbons: Three signals are expected for the five piperidine carbons. The carbons directly attached to the nitrogen (C-2, C-6) are the most downfield of the aliphatic signals.

Experimental Protocol for ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Sample Preparation: A more concentrated sample is often required (50-100 mg).

-

Instrument Setup: The process of locking, shimming, and tuning is the same, but the probe is tuned to the ¹³C frequency.

-

Data Acquisition: A broadband-decoupled ¹³C spectrum is typically acquired.

-

Pulse Program: A standard pulse program with proton decoupling (e.g., zgpg30) is used.

-

Spectral Width: A wider spectral width is needed (e.g., 0-220 ppm).

-

Number of Scans: A significantly larger number of scans is required (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A longer delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

-

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Predicted Mass Spectrum (Electrospray Ionization - ESI)

-

Molecular Weight: The molecular formula is C₁₂H₁₄BrNO. The monoisotopic mass is approximately 267.03 g/mol .

-

Molecular Ion Peak: In positive ion ESI-MS, the compound is expected to be readily protonated, yielding a strong molecular ion peak ([M+H]⁺) at m/z ≈ 268.0. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with a second peak at [M+2+H]⁺ (m/z ≈ 270.0) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Fragmentation Pattern

Tandem MS (MS/MS) of the [M+H]⁺ ion would induce fragmentation. The most likely fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage) and fragmentation of the piperidine ring.

| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 183/185 | [Br-C₆H₄-C≡O]⁺ | α-cleavage with loss of the piperidine ring. |

| 155/157 | [Br-C₆H₄]⁺ | Loss of CO from the benzoyl cation. |

| 84 | [C₅H₈N]⁺ | α-cleavage with loss of the bromobenzoyl radical. |

digraph "Fragmentation" { graph [splines=true, nodesep=0.6, ranksep=1.2]; node [shape=plaintext, fontname="sans-serif", fontsize=11]; edge [fontname="sans-serif", fontsize=10, color="#EA4335"];parent [label="[M+H]⁺\nm/z = 268/270"];

subgraph "cluster_path1" { label = "Pathway 1: Acylium Ion Formation"; style=dashed; color="#4285F4"; node [fontcolor="#4285F4"]; edge [color="#4285F4"]; frag1 [label="[Br-C₆H₄-CO]⁺\nm/z = 183/185"]; frag2 [label="[Br-C₆H₄]⁺\nm/z = 155/157"]; parent -> frag1 [label="- Piperidine"]; frag1 -> frag2 [label="- CO"]; }

subgraph "cluster_path2" { label = "Pathway 2: Piperidine Fragmentation"; style=dashed; color="#34A853"; node [fontcolor="#34A853"]; edge [color="#34A853"]; frag3 [label="[C₅H₈N]⁺\nm/z = 84"]; parent -> frag3 [label="- Bromobenzoyl radical"]; } }

Caption: Predicted major fragmentation pathways for this compound.

Causality of Fragmentation:

-

α-Cleavage: This is a very common fragmentation pathway for ketones[10][11]. The bond between the carbonyl carbon and an adjacent carbon breaks. Cleavage can occur on either side of the carbonyl. The formation of the resonance-stabilized acylium ion ([Br-C₆H₄-C≡O]⁺) is a highly favorable process[12].

-

Piperidine Ring Fragmentation: The fragmentation of piperidine derivatives is well-documented[13][14]. Cleavage is often initiated at the nitrogen atom, leading to the formation of stable iminium ions.

Experimental Protocol for ESI-MS Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

-

Instrument Setup:

-

The sample solution is introduced into the ESI source via direct infusion or through an LC system.

-

Key ESI source parameters to optimize include:

-

Capillary Voltage: Typically 3-5 kV for positive ion mode.

-

Nebulizing Gas Flow: Adjusted to create a stable spray.

-

Drying Gas Flow and Temperature: Optimized to desolvate the ions efficiently[15].

-

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the molecular ion.

-

For fragmentation analysis, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 268) as the precursor ion and applying collision-induced dissociation (CID) to generate fragment ions.

-

Conclusion

The comprehensive spectral analysis of this compound through ¹H NMR, ¹³C NMR, and mass spectrometry provides a self-validating system for its structural confirmation. The predicted data, rooted in fundamental principles and comparison with analogous structures, offers a robust framework for researchers. The ¹H NMR spectrum reveals the connectivity and spatial relationships of the protons, the ¹³C NMR spectrum outlines the carbon backbone, and mass spectrometry confirms the molecular weight and provides key fragmentation information. Together, these techniques form an indispensable toolkit for ensuring the identity and purity of this and other vital compounds in the drug discovery pipeline.

References

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023, January 12). MDPI. [Link]

-

Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (n.d.). PubMed. [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

Assignment of the 13C NMR spectrum of 4'-bromoacetophenone. (2021, April 16). Chemistry Stack Exchange. [Link]

-

Mass fragmentation pattern of compound 4o. (n.d.). ResearchGate. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Book. [Link]

-

Mass Spectrometry: Alpha Cleavage of Ketones. (2014, February 12). YouTube. [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2017). National Institutes of Health. [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra. (2018, September 28). Royal Society of Chemistry. [Link]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (n.d.). ResearchGate. [Link]

-

14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018, August 15). PubMed. [Link]

-

Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023, June 26). StudySmarter US. [Link]

-

Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024, December 5). JoVE. [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.). National Institutes of Health. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. (2025, May 22). JoVE. [Link]

Sources

- 1. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]

- 2. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 3. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. books.rsc.org [books.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 12. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of (4-Bromophenyl)(piperidin-4-yl)methanone derivatives.

An In-Depth Technical Guide to the Biological Activity of (4-Bromophenyl)(piperidin-4-yl)methanone Derivatives

Introduction

The piperidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs and biologically active compounds. Its derivatives are integral to treatments for neuropsychiatric disorders, pain, and cancer, acting as central nervous system depressants or stimulants depending on their structural context.[1] The piperidin-4-one substructure, in particular, serves as a versatile intermediate for synthesizing compounds targeting a wide range of biological pathways, including antihistamines, synthetic opioids, and antipsychotics.[2]

This technical guide focuses on a specific class of these molecules: This compound derivatives . This chemical scaffold is characterized by three key components: a central piperidine ring functionalized with a ketone at the 4-position, a 4-bromophenyl group attached to the carbonyl, and a modifiable nitrogen atom at the 1-position of the piperidine ring. The presence of the bromine atom significantly influences the molecule's lipophilicity and potential for halogen bonding, while the piperidine nitrogen provides a crucial handle for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties.

This document serves as a comprehensive resource for researchers, chemists, and drug development professionals. It synthesizes current knowledge on the diverse biological activities of these derivatives, delves into their mechanisms of action, elucidates structure-activity relationships, and provides detailed experimental protocols for their synthesis and evaluation.

Chapter 1: Therapeutic Landscape and Key Biological Targets

Derivatives of the this compound scaffold and its close structural analogs have demonstrated significant potential across multiple therapeutic areas. Their versatility allows them to interact with a diverse set of biological targets, ranging from enzymes to G-protein coupled receptors.

Neurodegenerative Disorders: A Multi-Target Approach for Alzheimer's Disease

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, making multi-target agents a highly attractive therapeutic strategy. Closely related 4'4-bromophenyl 4'-piperidinol derivatives have been identified as potent, multi-functional agents for AD treatment.[3] These compounds simultaneously address several key pathological pathways:

-

Acetylcholinesterase (AChE) Inhibition: Certain analogs show exceptional activity against AChE, with IC₅₀ values as low as 0.029 µM.[3] By inhibiting AChE, these molecules increase the levels of the neurotransmitter acetylcholine in the brain, a primary strategy for symptomatic treatment of AD.

-

Monoamine Oxidase (MAO) Inhibition: Select derivatives exhibit selective inhibition of monoamine oxidase-B (MAO-B), an enzyme whose activity is elevated in the brains of AD patients and contributes to oxidative stress and neurotransmitter imbalance.[3]

-

Amyloid Beta (Aβ) Aggregation and Fibril Disassembly: A critical hallmark of AD is the aggregation of Aβ peptides into toxic plaques. Lead compounds have been shown to moderately inhibit Aβ aggregation and, importantly, are capable of disassembling pre-formed Aβ fibrils, suggesting a disease-modifying potential.[3]

-

Antioxidant Activity: Several analogs also possess direct antioxidant properties, which can help mitigate the oxidative stress implicated in neuronal damage in AD.[3]

Oncology: Targeting Epigenetic Regulators

The dysregulation of epigenetic enzymes is a common feature of many cancers. Coactivator-associated arginine methyltransferase 1 (CARM1/PRMT4) is a key transcriptional regulator implicated in hormone-dependent tumors, such as prostate and breast cancer, making it a valuable therapeutic target.[4]

Structurally related 1-substituted-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-ones have been developed as selective CARM1 inhibitors.[4] These compounds inhibit CARM1-mediated methylation of various substrates, including histone H3, and demonstrate a dose-dependent reduction of Prostate-Specific Antigen (PSA) promoter activity in human prostate cancer cells, highlighting their potential as anticancer agents.[4]

Infectious Diseases: Blocking HIV-1 Entry

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor utilized by the most common strains of HIV-1 to enter host T-cells. Blocking this receptor is a clinically validated strategy for treating HIV infection. Structure-activity relationship studies on a series of piperidino-piperidine molecules containing a (4-bromophenyl) moiety led to the discovery of SCH 351125, a potent and selective CCR5 antagonist.[5] This compound demonstrates subnanomolar activity in blocking viral entry and shows excellent potency against a panel of primary HIV-1 isolates, marking it as a potential therapeutic agent for HIV treatment.[5]

Inflammatory Conditions: Modulating the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune system. Its hyperactivation is linked to a wide range of inflammatory diseases. When activated, it triggers the release of pro-inflammatory cytokines IL-1β and IL-18 and induces a form of inflammatory cell death known as pyroptosis.[6] The 1-(piperidin-4-yl) scaffold has been successfully utilized as a core structure in the development of novel NLRP3 inflammasome inhibitors, demonstrating the utility of this chemical framework in creating potent anti-inflammatory agents.[6]

Chapter 2: Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For the this compound class, SAR studies have revealed key insights into the roles of its distinct chemical moieties.

Caption: Key modification points for SAR studies.

-

The Piperidine N-Substituent (R1): This position is the most common site for synthetic modification and is critical for defining the molecule's biological activity. In the context of anti-Alzheimer's agents, introducing specific substituted benzyl groups at this position led to the most potent multi-target compounds, AB11 and AB14.[3] For CARM1 inhibitors, various substituted benzyl groups at R1 were explored to optimize potency and selectivity against other methyltransferases.[4]

-

The 4-Bromophenyl Ring (R2): The 4-bromo substitution is a recurring feature in many active derivatives. The bromine atom increases the lipophilicity of the molecule, which can enhance membrane permeability and target engagement.[7] Furthermore, it can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. In the development of CCR5 antagonists, the (4-bromophenyl) group was a key feature of the lead compound.[5]

-

The Piperidine Ring (R3): While less commonly modified, substitutions on the piperidine ring itself can influence the compound's conformational preferences and overall shape, impacting how it fits into a target's binding pocket. In the development of fentanyl-related analgesics, substitutions at the 4-position of the piperidine ring were essential for achieving high potency.[8][9]

Chapter 3: Experimental Protocols and Methodologies

The trustworthiness of scientific claims rests on robust and reproducible experimental design. This section provides detailed, self-validating protocols for the synthesis and biological evaluation of this compound derivatives, explaining the causality behind key steps.

General Synthetic Workflow

The synthesis of N-substituted this compound derivatives is typically achieved through a straightforward N-acylation reaction. This protocol outlines a standard procedure.

Caption: General workflow for derivative synthesis.

Protocol 1: Synthesis of (4-Bromophenyl)(1-benzylpiperidin-4-yl)methanone

-

Rationale: This protocol employs a Schotten-Baumann-type N-acylation, a robust method for forming amides from acyl chlorides and amines.[7] Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the reactants. Triethylamine (TEA) acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion.

-

Procedure:

-

Dissolve 1-benzylpiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add TEA (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

In a separate flask, dissolve 4-bromobenzoyl chloride (1.1 eq) in anhydrous DCM.

-

Add the 4-bromobenzoyl chloride solution dropwise to the cooled piperidine solution over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress using Thin Layer Chromatography (TLC).[10]

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10][11]

-

In Vitro Biological Assays

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

-

Rationale: This protocol uses the well-established Ellman's method, a colorimetric assay to measure AChE activity. The principle relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose absorbance can be measured at 412 nm. An inhibitor will reduce the rate of this color formation.

-

Procedure:

-

Prepare a 100 mM sodium phosphate buffer (pH 8.0).

-

Prepare stock solutions of test compounds in DMSO.

-

In a 96-well plate, add:

-

20 µL of test compound solution (at various concentrations).

-

140 µL of phosphate buffer.

-

20 µL of DTNB solution (1.5 mM in buffer).

-

20 µL of AChE enzyme solution (from electric eel).

-

-

Controls: Include a positive control (e.g., Donepezil) and a negative control (DMSO vehicle). A blank containing buffer instead of the enzyme is essential to correct for non-enzymatic hydrolysis.

-

Incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding 20 µL of ATCI substrate solution (10 mM in buffer).

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percentage of inhibition relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Caption: Workflow for the in vitro AChE inhibition assay.

Chapter 4: Quantitative Data Summary

The following tables summarize the biological activities of representative derivatives from the literature, providing a quantitative basis for comparison.

Table 1: Anti-Alzheimer's Activity of Lead 4'-Bromophenyl-4'-piperidinol Derivatives[3]

| Compound ID | Target Enzyme | IC₅₀ (µM) | Aβ Aggregation Inhibition (%) | Antioxidant Activity (IC₅₀, µM) |

| AB11 | AChE | 0.029 | 43.25% at 500 µM | 26.38 |

| MAO-B | 866 | - | ||

| AB14 | AChE | 0.038 | - | 23.99 |

| MAO-B | 763 | - |

Table 2: Activity of Other Biologically Active Derivatives

| Compound ID | Biological Target | Activity Metric | Potency | Therapeutic Area | Source |

| V15 * | Farnesoid X Receptor (FXR) | EC₅₀ | 0.67 nM | Metabolic Disease | [12] |

| SCH 351125 | CCR5 Receptor | Kᵢ | 2 nM | HIV | [5] |

| 7g ** | CARM1 | IC₅₀ | ~5 µM | Oncology | [4] |

*Note: V15 is a 1-(4-aminophenylacetyl)piperidine derivative, included for context on piperidine scaffolds. **Note: 7g is a 1-benzyl-3,5-bis(3-bromo-4-hydroxybenzylidene) piperidin-4-one, a structurally related analog.

Conclusion and Future Perspectives

The this compound scaffold and its close structural relatives represent a highly versatile and pharmacologically significant class of compounds. The accumulated evidence clearly demonstrates their potential to yield potent and selective modulators of diverse biological targets, with promising activities in neurodegenerative diseases, oncology, infectious diseases, and inflammation. The predictable synthetic accessibility of the core and the critical role of the N-substituent in defining biological function make this an attractive framework for further drug discovery efforts.

Future research should focus on several key areas:

-

Pharmacokinetic Optimization: While many derivatives show excellent in vitro potency, future work must focus on optimizing their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure adequate bioavailability and CNS penetration, particularly for neurodegenerative targets.

-

In Vivo Validation: Promising lead compounds identified in vitro must be advanced into relevant animal models to validate their efficacy and safety profiles. For example, anti-AD candidates should be tested in transgenic mouse models of Alzheimer's disease.

-

Expansion of Target Space: Given the scaffold's demonstrated versatility, it should be screened against a broader range of biological targets. Exploring its potential as an inhibitor of other kinases, ion channels, or epigenetic enzymes could uncover novel therapeutic applications.

By leveraging the foundational knowledge summarized in this guide, researchers are well-positioned to further exploit the therapeutic potential of this remarkable chemical scaffold.

References

[12] Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry. [3] 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. MDPI. [5] Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry. [7] Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. [10] 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [13] Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Publishing. [14] Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. PubMed. [1] Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. [15] 4-(4'-Bromophenyl)piperidine synthesis. ChemicalBook. [11] Synthesis and biological activity of novel piperidin-4-ol derivatives. Journal of East China University of Science and Technology. [4] Novel 3,5-Bis(bromohydroxybenzylidene)piperidin-4-ones as Coactivator-associated Arginine Methyltransferase 1 Inhibitors: Enzyme Selectivity and Cellular Activity. PMC - NIH. [8] Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed. [2] Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PMC - PubMed Central. [9] 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. PubMed. [6] Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4’4 Bromophenyl 4’Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies [mdpi.com]

- 4. Novel 3,5-Bis(bromohydroxybenzylidene)piperidin-4-ones as Coactivator-associated Arginine Methyltransferase 1 Inhibitors: Enzyme Selectivity and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psecommunity.org [psecommunity.org]

- 8. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]

- 11. Synthesis and biological activity of novel piperidin-4-ol derivatives [nyxxb.cn]

- 12. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]

The (4-Bromophenyl)(piperidin-4-yl)methanone Scaffold: A Keystone for CNS Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The (4-Bromophenyl)(piperidin-4-yl)methanone core represents a highly "privileged" scaffold in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for Central Nervous System (CNS) disorders. This technical guide provides a comprehensive overview of this versatile chemical framework, from its fundamental physicochemical properties and synthesis to its extensive application in the development of potent and selective CNS-active agents. We will delve into the critical structure-activity relationships (SAR) that govern its interaction with key neurological targets, present detailed experimental protocols for its synthesis and biological evaluation, and explore the intricate signaling pathways modulated by its derivatives. This document serves as a vital resource for scientists dedicated to advancing the next generation of CNS therapies.

Introduction: The Strategic Value of the Piperidine Scaffold in CNS Drug Design

The piperidine ring is a ubiquitous motif in a vast array of pharmaceuticals and natural alkaloids, making it one of the most important heterocyclic scaffolds in drug discovery.[1] Its prevalence in CNS-active drugs is particularly noteworthy. The piperidine moiety often imparts favorable physicochemical and pharmacokinetic properties, enhancing a molecule's "drug-likeness."[2] These advantages include improved metabolic stability, modulation of lipophilicity for better blood-brain barrier (BBB) penetration, and the ability to present pharmacophoric elements in a defined three-dimensional space for optimal target engagement.[2][3]

The this compound scaffold combines this advantageous piperidine core with a 4-bromophenyl group linked by a ketone. This specific arrangement offers several strategic benefits:

-

Versatile Synthetic Handle: The secondary amine of the piperidine ring provides a readily accessible point for chemical modification, allowing for the introduction of diverse substituents to explore SAR and fine-tune pharmacological activity.

-

Modulation of Physicochemical Properties: The bromophenyl group contributes to the molecule's lipophilicity, a critical factor for crossing the BBB. The bromine atom itself can engage in halogen bonding and serves as a key site for further chemical elaboration via cross-coupling reactions.

-

Structural Mimicry: This scaffold is a key structural component of numerous successful CNS drugs, particularly antipsychotics that target dopamine and serotonin receptors. For instance, it forms the core of the butyrophenone class of antipsychotics, exemplified by haloperidol.[4][5][6]

This guide will systematically explore the multifaceted utility of this scaffold, providing both foundational knowledge and practical, field-proven insights for its application in CNS drug discovery programs.

Physicochemical and Pharmacokinetic Profile

The success of a CNS drug candidate is intrinsically linked to its ability to navigate complex biological barriers and maintain effective concentrations at its target site within the brain. The this compound scaffold provides a favorable starting point for optimizing these properties.

Key Physicochemical Properties for CNS Penetration

Successful CNS drugs generally adhere to a more restrictive set of physicochemical parameters compared to other pharmaceuticals. Key properties influenced by the this compound core include:

| Property | Typical Range for CNS Drugs | Contribution of the Scaffold |

| Molecular Weight (MW) | < 450 Da | The core scaffold has a MW of 268.15 g/mol , providing ample room for derivatization. |

| Lipophilicity (cLogP) | 2 - 4 | The bromophenyl group increases lipophilicity, aiding in passive diffusion across the BBB. |

| Topological Polar Surface Area (TPSA) | < 90 Ų | The ketone and piperidine nitrogen contribute to the TPSA, which must be balanced to avoid excessive polarity that hinders BBB crossing. |

| Hydrogen Bond Donors (HBD) | 1-2 | The piperidine N-H is the primary HBD, a key interaction point. |

| Hydrogen Bond Acceptors (HBA) | 2-3 | The ketone oxygen and piperidine nitrogen act as HBAs. |

Pharmacokinetic Considerations

The piperidine ring generally confers good metabolic stability.[2] However, the overall pharmacokinetic profile of a drug candidate based on this scaffold will be heavily influenced by the substituents attached to the piperidine nitrogen. Strategic modifications at this position are crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties and for modulating the brain-to-plasma concentration ratio. For many antipsychotics, achieving an optimal brain-to-plasma ratio is critical for efficacy while minimizing peripheral side effects.[7][8][9]

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of the this compound scaffold and its subsequent derivatization are key to exploring its potential in drug discovery.

Synthesis of the Core Scaffold

A common and efficient method for synthesizing the core scaffold is through the Friedel-Crafts acylation of bromobenzene with a protected piperidine-4-carbonyl chloride, followed by deprotection.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is based on established Friedel-Crafts and deprotection methodologies. [10][11] Step 1: Synthesis of tert-butyl 4-(4-bromobenzoyl)piperidine-1-carboxylate

-

To a dry, nitrogen-flushed round-bottom flask, add anhydrous dichloromethane (DCM).

-

Add aluminum chloride (AlCl₃) portion-wise at 0 °C with stirring.

-

Add bromobenzene to the suspension.

-

Slowly add a solution of 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride in anhydrous DCM via a dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS until completion.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the Boc-protected intermediate as a solid.

Step 2: Synthesis of this compound Hydrochloride

-

Dissolve the tert-butyl 4-(4-bromobenzoyl)piperidine-1-carboxylate in a suitable solvent such as dioxane or ethyl acetate.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature.

-

Monitor the reaction for the evolution of gas and the precipitation of the product.

-

Stir for 2-4 hours or until TLC/LC-MS indicates complete consumption of the starting material.

-

Collect the precipitate by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to afford the title compound as a hydrochloride salt.

Application in CNS Drug Discovery: Targeting Dopamine and Serotonin Receptors

The this compound scaffold is a cornerstone in the development of antagonists for dopamine D₂ and serotonin 5-HT₂A receptors, two primary targets for antipsychotic medications. [12][13]The hyperactivity of the dopaminergic system is linked to the positive symptoms of schizophrenia, such as hallucinations and delusions. [12]

Structure-Activity Relationship (SAR) Insights

SAR studies of derivatives of this scaffold have provided invaluable insights into the structural requirements for potent and selective receptor antagonism.

-

The Butyrophenone Linker: N-alkylation of the piperidine with a 4-fluorobutyrophenone chain is a classic modification that yields potent D₂ antagonists like haloperidol. The length of this linker is critical for optimal activity.

-

The 4-Bromophenyl Group: The bromine atom can be replaced with other halogens (e.g., chlorine, fluorine) or other electron-withdrawing groups to modulate potency and selectivity. This position is also amenable to further modification via Suzuki or other cross-coupling reactions to explore additional chemical space.

-

Piperidine Substituents: Introduction of substituents on the piperidine ring can influence both potency and pharmacokinetic properties. For example, a hydroxyl group at the 4-position of the phenyl ring (as in haloperidol) can enhance binding.

The following table summarizes the binding affinities (Ki) of representative antipsychotics, many of which share structural similarities with derivatives of the this compound scaffold, at human D₂ and 5-HT₂A receptors.

| Compound | D₂ Receptor Ki (nM) | 5-HT₂A Receptor Ki (nM) | Reference |

| Haloperidol | 0.517 - 1.45 | 3.6 | [12] |

| Clozapine | 135 - 190 | 5.2 | [12] |

| Olanzapine | 12.8 - 31 | 2.5 | [12] |

| Risperidone | 3.3 | 0.16 | [13] |

| Asenapine | 0.344 - 1.26 | 0.38 | [12] |

Note: Ki values can vary between different studies and assay conditions.

Signaling Pathways Modulated by D₂ and 5-HT₂A Antagonists

Dopamine D₂ and serotonin 5-HT₂A receptors are G protein-coupled receptors (GPCRs). [2][14]Their antagonists derived from the this compound scaffold primarily function by blocking the downstream signaling cascades initiated by the endogenous ligands, dopamine and serotonin, respectively.

-

D₂ Receptor Signaling: D₂ receptors couple to Gαi/o proteins. [15][16]Antagonism of these receptors blocks the inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cyclic AMP (cAMP) levels. D₂ receptor signaling also involves β-arrestin pathways, which are implicated in both receptor desensitization and G protein-independent signaling. [15]* 5-HT₂A Receptor Signaling: 5-HT₂A receptors primarily couple to Gαq/11 proteins. [1]Antagonism blocks the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This ultimately blocks the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

Biological Evaluation: Protocols and Models

Rigorous biological evaluation is essential to characterize the pharmacological profile of novel compounds derived from the this compound scaffold.

In Vitro Assays: Receptor Binding and Functional Activity

Protocol: Dopamine D₂ Receptor Radioligand Binding Assay [10][17] This protocol determines the affinity of a test compound for the D₂ receptor by measuring its ability to compete with a radiolabeled ligand.

-

Membrane Preparation:

-

Culture cells expressing the human D₂ receptor (e.g., CHO or HEK293 cells).

-

Harvest the cells and homogenize them in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and a fixed concentration of a D₂-selective radioligand (e.g., [³H]-spiperone).

-

Initiate the binding reaction by adding the prepared cell membrane suspension to each well.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

-

Filtration and Detection:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known D₂ antagonist) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: Functional assays, such as cAMP accumulation assays or calcium mobilization assays, are crucial to determine whether a compound is an antagonist, agonist, or partial agonist. [18]

In Vivo Models for CNS Activity

Animal models are indispensable for evaluating the therapeutic potential and potential side effects of CNS drug candidates.

-

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: This is a widely used model for sensorimotor gating deficits observed in schizophrenia. [19][20]A weak auditory stimulus (prepulse) presented shortly before a startling auditory stimulus normally inhibits the startle response. This inhibition is deficient in schizophrenia patients and can be pharmacologically disrupted in rodents by dopamine agonists or NMDA antagonists. The ability of a test compound to reverse this disruption is indicative of antipsychotic-like activity. [19]

-

Amphetamine- or Ketamine-Induced Hyperlocomotion: These models are used to assess the potential of a compound to treat the positive symptoms of psychosis. [21]Amphetamine increases dopamine release, while ketamine, an NMDA receptor antagonist, induces psychosis-like symptoms. [21]A test compound's ability to attenuate the resulting hyperlocomotion suggests antipsychotic potential.

Conclusion and Future Directions

The this compound scaffold is a robust and highly adaptable platform for the discovery of novel CNS-active agents. Its favorable physicochemical properties, versatile synthetic accessibility, and proven track record as a core component of successful drugs make it an invaluable starting point for medicinal chemistry campaigns. The strategic derivatization of this core, guided by a thorough understanding of SAR and the underlying biology of CNS targets, will continue to yield promising drug candidates.

Future research will likely focus on:

-

Subtype Selectivity: Developing derivatives with high selectivity for specific dopamine (e.g., D₃ vs. D₂) or serotonin receptor subtypes to achieve more targeted therapeutic effects with fewer side effects.

-

Polypharmacology: Intentionally designing molecules that modulate multiple CNS targets (e.g., D₂/5-HT₂A/5-HT₇) to achieve a broader spectrum of efficacy.

-

Improving Pharmacokinetics: Fine-tuning ADME properties to enhance brain penetration and optimize dosing regimens.

By leveraging the principles and protocols outlined in this guide, researchers are well-equipped to unlock the full potential of the this compound scaffold in the ongoing quest for safer and more effective treatments for debilitating CNS disorders.

References

-

Psychosis: The Utility of Ketamine as a Pharmacological Model of Psychotic-like Symptoms in Rodents: A Review of Dosage Regimens. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

- CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine. (n.d.). Google Patents.

-

dopamine [Ligand Id: 940] activity data from GtoPdb and ChEMBL. (n.d.). Guide to Pharmacology. Retrieved January 27, 2026, from [Link]

-

G protein-coupled receptor. (2024, January 23). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Table 3, Detailed protocol for the D2 binding secondary assay. (n.d.). NCBI Bookshelf. Retrieved January 27, 2026, from [Link]

-

Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. (2021, September 15). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (2018, August 1). NCBI. Retrieved January 27, 2026, from [Link]

-

Dopamine Receptor Affinity for Antagonists | Download Table. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Prepulse Inhibition and Genetic Mouse Models of Schizophrenia. (2007, September 1). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Neuropharmacokinetic visualization of regional and subregional unbound antipsychotic drug transport across the blood–brain barrier. (2018, February 21). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. (2012, March 1). ScienceDirect. Retrieved January 27, 2026, from [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Ludwig-Maximilians-Universität München. Retrieved January 27, 2026, from [Link]

-

Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022, July 11). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Biochemistry, G Protein Coupled Receptors. (2023, April 3). NCBI Bookshelf. Retrieved January 27, 2026, from [Link]

-

Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall. (2020, January 23). MDPI. Retrieved January 27, 2026, from [Link]

-

Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. (2012, March 1). PubMed. Retrieved January 27, 2026, from [Link]

-

Fig. 5 Brain-to-plasma ratios against plasma concentrations. (a) Data... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. (n.d.). ACNP. Retrieved January 27, 2026, from [Link]

-

5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). BPS Bioscience. Retrieved January 27, 2026, from [Link]

-

1 Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. (n.d.). Academic OUP. Retrieved January 27, 2026, from [Link]

-

Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. (n.d.). SciSpace. Retrieved January 27, 2026, from [Link]

-

Assessment of rimonabant-like adverse effects of purported CB1R neutral antagonist / CB2R agonist aminoalkylindole derivatives in mice. (2017, May 1). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Neurodevelopmental animal models of schizophrenia: effects on prepulse inhibition. (2003, January 1). PubMed. Retrieved January 27, 2026, from [Link]

-

Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. (1968). Journal of the Chemical Society C: Organic. Retrieved January 27, 2026, from [Link]

-

Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. (2020, February 5). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Long-term Antipsychotic Treatment and Brain Volumes: A Longitudinal Study of First-Episode Schizophrenia. (2011, February 1). NCBI. Retrieved January 27, 2026, from [Link]

-

G Protein-Coupled Receptors: A Century of Research and Discovery. (2024, June 20). AHA Journals. Retrieved January 27, 2026, from [Link]

-

Ligand with Two Modes of Interaction with the Dopamine D2 Receptor–An Induced-Fit Mechanism of Insurmountable Antagonism. (2019, June 20). ACS Publications. Retrieved January 27, 2026, from [Link]

-

Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved January 27, 2026, from [Link]

-

Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice. (2021, March 9). ACS Publications. Retrieved January 27, 2026, from [Link]

-

A Functional Selectivity Mechanism at the Serotonin-2A GPCR Involves Ligand-Dependent Conformations of Intracellular Loop 2. (2014, October 22). ACS Publications. Retrieved January 27, 2026, from [Link]

-

Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents. (2011, May 2). JoVE. Retrieved January 27, 2026, from [Link]

-

Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (2007, March 1). NIH. Retrieved January 27, 2026, from [Link]

-

Haloperidol. (2024, January 21). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Psychotropic Drugs: Brain and Plasma Pharmacokinetics and the Therapeutic Window. (n.d.). The Carlat Report. Retrieved January 27, 2026, from [Link]

- CN109180564B - Preparation method of piperidine and derivatives thereof. (n.d.). Google Patents.

-

Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand. (2024, April 26). MDPI. Retrieved January 27, 2026, from [Link]

-

Synthetic GPCRs and signal transduction cascades. (2019, October 23). Portland Press. Retrieved January 27, 2026, from [Link]

-

Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (1997, December 1). PubMed. Retrieved January 27, 2026, from [Link]

-

Piperidin-4-one: the potential pharmacophore. (2011, July 1). PubMed. Retrieved January 27, 2026, from [Link]

-

Some Effects of CB1 Antagonists with Inverse Agonist and Neutral Biochemical Properties. (n.d.). Springer. Retrieved January 27, 2026, from [Link]

-

G protein-coupled receptor signaling pathway. (n.d.). CUSABIO. Retrieved January 27, 2026, from [Link]

- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (n.d.). Google Patents.

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2024, January 1). PubMed Central. Retrieved January 27, 2026, from [Link]

Sources

- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 3. portlandpress.com [portlandpress.com]

- 4. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Haloperidol - Wikipedia [en.wikipedia.org]

- 7. Neuropharmacokinetic visualization of regional and subregional unbound antipsychotic drug transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. psychiatrictimes.com [psychiatrictimes.com]

- 10. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn-links.lww.com [cdn-links.lww.com]

- 13. mdpi.com [mdpi.com]

- 14. cusabio.com [cusabio.com]

- 15. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neurodevelopmental animal models of schizophrenia: effects on prepulse inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Synthesis of 4-Benzoylpiperidine Derivatives

Introduction: The Enduring Significance of the 4-Benzoylpiperidine Core in Medicinal Chemistry

The phenyl(piperidin-4-yl)methanone, commonly known as the 4-benzoylpiperidine fragment, represents a privileged scaffold in modern drug discovery. Its remarkable metabolic stability and its role as a potential bioisostere for the piperazine ring have cemented its importance in the medicinal chemist's toolbox[1][2]. This structural motif is a cornerstone in a wide array of bioactive small molecules, demonstrating therapeutic potential across numerous disease areas, including oncology, psychiatry, and neurology[1][2].

The prevalence of the 4-benzoylpiperidine core in pharmaceuticals underscores the need for robust and versatile synthetic strategies. A notable example is its presence in antagonists of the 5-HT2A receptor, such as ketanserin and altanserin, where it is crucial for ligand orientation and binding[2]. The development of novel therapeutics often hinges on the efficient and scalable synthesis of such core structures. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth review of the principal synthetic strategies for constructing 4-benzoylpiperidine derivatives. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but the "why" behind the experimental choices, and offer detailed protocols for key transformations.

Strategic Approaches to the 4-Benzoylpiperidine Scaffold

The synthesis of the 4-benzoylpiperidine core can be broadly categorized into several key strategies, each with its own set of advantages and considerations. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and scalability. The main approaches are:

-

Friedel-Crafts Acylation of Piperidine Precursors: A classic and widely used method involving the electrophilic acylation of an aromatic ring with a piperidine-derived acyl halide.

-

Weinreb-Nahm Ketone Synthesis: A highly reliable method that utilizes a specific N-methoxy-N-methylamide (Weinreb amide) of a piperidine carboxylic acid to prevent over-addition of organometallic reagents.

-

Organometallic Addition to Piperidine-4-carboxaldehydes: A straightforward approach involving the reaction of Grignard or organolithium reagents with a readily accessible piperidine aldehyde.

-

Oxidation of Phenyl(piperidin-4-yl)methanol Precursors: A two-step approach involving the formation of a secondary alcohol followed by its oxidation to the target ketone.

The following sections will explore each of these strategies in detail, providing mechanistic insights and practical experimental protocols.

I. Friedel-Crafts Acylation: A Cornerstone Strategy

The Friedel-Crafts acylation is a powerful C-C bond-forming reaction that has been extensively applied to the synthesis of 4-benzoylpiperidine derivatives. This electrophilic aromatic substitution reaction typically involves the reaction of an N-protected piperidine-4-carbonyl chloride with an aromatic compound in the presence of a Lewis acid catalyst[2].

Mechanistic Rationale and Experimental Considerations

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated by the coordination of the Lewis acid (commonly AlCl₃) to the chlorine atom of the acyl chloride. This acylium ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the desired ketone.

Key Experimental Choices and Their Rationale:

-

N-Protection: The piperidine nitrogen is a nucleophilic and basic site that can react with the Lewis acid and the acyl chloride. Therefore, protection of the nitrogen is crucial to prevent unwanted side reactions. An acetyl group is a common choice for this purpose, as it is stable under the reaction conditions and can be removed later if desired[1].

-

Choice of Lewis Acid: Aluminum trichloride (AlCl₃) is the most common Lewis acid for this transformation due to its high activity. However, a stoichiometric amount is often required as it complexes with the product ketone. Other Lewis acids, such as FeCl₃, can also be used.

-

Solvent: Anhydrous, non-coordinating solvents like 1,2-dichloroethane (DCE) are preferred to avoid reaction with the Lewis acid and intermediates.

-

Temperature: The reaction is typically heated to drive it to completion.

Detailed Experimental Protocol: Synthesis of N-Acetyl-4-benzoylpiperidine

Step 1: N-Acetylation of Isonipecotic Acid [1]

-

To a solution of isonipecotic acid (1 equivalent) in pyridine (qs), add acetic anhydride (1.5 equivalents).

-

Heat the reaction mixture to reflux at 140 °C for 2 hours.

-